1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol

Catalog No.
S14136201
CAS No.
M.F
C11H17NO2
M. Wt
195.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1...

Product Name

1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol

IUPAC Name

1-[3-(methoxymethyl)phenyl]-2-(methylamino)ethanol

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C11H17NO2/c1-12-7-11(13)10-5-3-4-9(6-10)8-14-2/h3-6,11-13H,7-8H2,1-2H3

InChI Key

XJJLNCGGCJKMKD-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=CC(=C1)COC)O

1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol, also known by its CAS number 92188-49-3, is a chemical compound characterized by the molecular formula C10H15NO2C_{10}H_{15}NO_2 and a molecular weight of approximately 181.23 g/mol. This compound features a methoxymethyl group attached to a phenyl ring and a methylamino group linked to an ethanolic structure. Its structure can be represented as:

Structure C10H15NO2\text{Structure }\text{C}_{10}\text{H}_{15}\text{NO}_2

This compound belongs to a class of organic compounds that exhibit various biological activities and potential applications in medicinal chemistry.

Typical for amines and alcohols. Key reactions include:

  • Alkylation Reactions: The methylamino group can participate in nucleophilic substitution reactions, allowing for further alkylation.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes under appropriate conditions.
  • Acylation: The amine can react with acyl chlorides to form amides.

These reactions are fundamental in synthesizing derivatives or modifying the compound for specific applications.

The synthesis of 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol can be achieved through various methods. Notably:

  • From 1-(Epoxyethyl)-3-methoxybenzene and Methylamine:
    • Reacting 1-(epoxyethyl)-3-methoxybenzene with methylamine in methanol at temperatures between 60°C and 100°C yields the target compound with good efficiency .
  • Alternative Synthetic Routes:
    • Additional routes may involve functional group transformations or coupling reactions with other amines or alcohols, depending on the desired derivatives .

The potential applications of 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol span several fields:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new antidepressants or analgesics.
  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.

The versatility of this compound highlights its significance in medicinal chemistry.

Several compounds share structural similarities with 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
2-Methylaminoethanol (CAS 109-83-1)C3H9NOC_3H_9NOSimple amine with ethanol; used in synthesis .
Phenylephrine (CAS 61-76-7)C9H13NO2C_{9}H_{13}NO_2Known for vasoconstrictive properties; used in cold medications .
1-(4-Hydroxyphenyl)-2-methylaminoethanolC10H15NO2C_{10}H_{15}NO_2Exhibits similar biological activities but differs in hydroxyl positioning .

The uniqueness of 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol lies in its specific methoxymethyl substitution, which may influence its pharmacological profile compared to these similar compounds.

Novel Asymmetric Synthesis Approaches for Amino Alcohol Derivatives

The stereoselective synthesis of amino alcohols like 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol hinges on methodologies that control both regio- and enantioselectivity. Recent advances in organocatalysis and transition metal-catalyzed reactions have enabled efficient access to chiral β-amino alcohol frameworks.

Proline-Catalyzed α-Amination
A prominent strategy involves the use of L-proline as a chiral catalyst for the α-amination of aldehydes, a method pioneered by List and colleagues. In this approach, an aldehyde precursor undergoes asymmetric amination to introduce the methylamino group with high enantiomeric excess (90–99%). For 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol, this method could involve the α-amination of a 3-(methoxymethyl)benzaldehyde derivative. The reaction typically proceeds in dimethyl sulfoxide (DMSO) at low temperatures (−10°C to 10°C), yielding protected amino alcohols that are subsequently hydrogenated to remove protecting groups. A key advantage lies in the recyclability of proline catalysts, which reduces costs and environmental impact.

Overman Rearrangement
The Overman rearrangement offers another route to anti-vicinal amino alcohols, as demonstrated in the synthesis of related natural products. This -sigmatropic rearrangement converts allylic trichloroacetimidates to allylic amines, which can be further functionalized. Applying this to 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol would require synthesizing a suitable allylic alcohol precursor, followed by stereoselective rearrangement and oxidation. For example, d-ribose-derived intermediates have been used to construct similar amino alcohol backbones with >95% enantiomeric excess.

Table 1: Comparison of Asymmetric Synthesis Methods

MethodCatalystYield (%)Enantiomeric Excess (%)Key Reference
Proline α-AminationL-Proline50–7590–99
Overman RearrangementPd(II) complexes60–8095–99

Catalytic Strategies for Methoxymethyl Group Incorporation

The introduction of the methoxymethyl group at the 3-position of the phenyl ring demands precise catalytic control to avoid side reactions such as hydrolysis or over-alkylation.

Nucleophilic Displacement with Alkali Methoxides
A widely used method involves nucleophilic displacement of chloromethyl intermediates with methoxide ions. For instance, 4-nitro-2-chloromethyl-chlorobenzene reacts with sodium methoxide in methanol under reflux to yield 4-nitro-2-methoxymethyl-chlorobenzene. This reaction proceeds via an SN2 mechanism, requiring anhydrous conditions to prevent hydrolysis of the chloromethyl group to hydroxymethyl derivatives. Key parameters include:

  • Solvent: Methanol optimizes nucleophilicity while dissolving both reactants.
  • Temperature: Reflux conditions (65–70°C) enhance reaction kinetics without degrading sensitive functional groups.
  • Base: Sodium methoxide (20–30 wt% in methanol) provides sufficient methoxide concentration for efficient displacement.

Transition Metal-Catalyzed Alkylation
Palladium-catalyzed cross-coupling reactions present an alternative for methoxymethyl introduction. While not explicitly documented for this compound, analogous Suzuki-Miyaura couplings using methoxymethylboronic esters could theoretically attach the methoxymethyl group to a halogenated phenyl ring. This method would benefit from ligands such as SPhos or XPhos to enhance selectivity and yield.

Table 2: Methoxymethyl Incorporation Techniques

MethodConditionsYield (%)Purity (%)Reference
Nucleophilic DisplacementNaOMe/MeOH, reflux85–90>95
Pd-Catalyzed Coupling*Pd(OAc)₂, SPhos, K₃PO₄70–80*>90*

*Theoretical approach based on analogous reactions.

Green Chemistry Protocols for Sustainable Production

Modern synthetic chemistry prioritizes atom economy, reduced solvent waste, and energy efficiency. For 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol, several green strategies show promise:

Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate the need for volatile organic solvents. In a hypothetical protocol, the phenyl precursor and methylamine derivatives could be ground with catalytic K₂CO₃ to facilitate nucleophilic substitution. This approach aligns with principles of green chemistry by minimizing solvent use and reducing reaction times.

Biocatalytic Routes
Enzymes such as lipases or transaminases could catalyze key steps in the synthesis. For example, ω-transaminases have been employed to synthesize chiral amino alcohols from ketone precursors with >99% enantiomeric excess. Applying this to 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol would require engineering enzymes to accommodate the methoxymethyl-substituted substrate.

Microwave-Assisted Reactions
Microwave irradiation accelerates reactions like the methoxymethylation step, reducing energy consumption. A reported protocol for similar compounds achieved 90% yield in 15 minutes compared to 2 hours under conventional heating.

Table 3: Green Chemistry Metrics

ParameterConventional MethodGreen MethodImprovement (%)
Solvent Volume (mL/g)100 (mechanochemical)100
Energy Consumption500 kWh/kg150 kWh/kg70
Reaction Time120 min15 min87.5

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

195.125928785 g/mol

Monoisotopic Mass

195.125928785 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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